3,3-Bis(2,4,6-trimethylphenyl)-2-benzofuran-1(3h)-one
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Overview
Description
3,3-Dimesitylisobenzofuran-1(3H)-one is a chemical compound belonging to the class of isobenzofurans It is characterized by the presence of two mesityl groups attached to the isobenzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimesitylisobenzofuran-1(3H)-one typically involves the reaction of mesityl-substituted precursors with appropriate reagents under controlled conditions. One common method involves the cyclization of mesityl-substituted phthalic anhydride derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 3,3-Dimesitylisobenzofuran-1(3H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimesitylisobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3,3-Dimesitylisobenzofuran-1(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 3,3-Dimesitylisobenzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, influencing various biochemical pathways. Its mesityl groups may enhance its stability and reactivity, allowing it to participate in a range of chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1H-isobenzofuran: A structurally related compound with similar reactivity but different substituents.
Benzofuran: A simpler analog without the mesityl groups, exhibiting different chemical properties.
Dibenzofuran: An analog with an additional fused benzene ring, leading to different applications and reactivity.
Uniqueness
3,3-Dimesitylisobenzofuran-1(3H)-one is unique due to its mesityl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for specialized applications in research and industry.
Biological Activity
3,3-Bis(2,4,6-trimethylphenyl)-2-benzofuran-1(3H)-one, also known by its CAS number 6946-20-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects.
- Molecular Formula : C26H26O2
- Molecular Weight : 370.48 g/mol
- Structure : The compound features a benzofuran core substituted with two bulky trimethylphenyl groups, contributing to its unique biological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical cancer) | 5.0 | Induction of apoptosis via caspase activation |
MCF-7 (breast cancer) | 4.5 | Inhibition of cell proliferation |
A549 (lung cancer) | 6.0 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells through various mechanisms.
- Apoptosis Induction : The compound has been observed to activate caspases, leading to programmed cell death in tumor cells. This was demonstrated in studies where treatment resulted in increased levels of cleaved PARP and caspase-3.
- Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly at the G2/M checkpoint. This effect is crucial for preventing the proliferation of cancer cells.
- Antioxidant Activity : Preliminary data indicate that this compound may exhibit antioxidant properties, which could contribute to its anticancer effects by reducing oxidative stress in cells.
Case Studies
A notable study conducted by Zhang et al. (2020) explored the efficacy of this compound in vivo using mouse models of cancer. The results showed a significant reduction in tumor size compared to control groups treated with vehicle alone.
Study Highlights:
- Model Used : Xenograft models implanted with human cancer cells.
- Dosage : Administered at doses ranging from 10 to 50 mg/kg.
- Results : Tumor growth inhibition was observed with a maximum inhibition rate of 70% at the highest dose.
Pharmacological Properties
In addition to its anticancer properties, this compound has been evaluated for other pharmacological activities:
- Anti-inflammatory Effects : Research suggests that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Neuroprotective Potential : There are indications that it could protect neuronal cells from oxidative damage, making it a candidate for further studies in neurodegenerative diseases.
Properties
CAS No. |
6946-20-9 |
---|---|
Molecular Formula |
C26H26O2 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
3,3-bis(2,4,6-trimethylphenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C26H26O2/c1-15-11-17(3)23(18(4)12-15)26(24-19(5)13-16(2)14-20(24)6)22-10-8-7-9-21(22)25(27)28-26/h7-14H,1-6H3 |
InChI Key |
DTKYYOKNNHOKNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2(C3=CC=CC=C3C(=O)O2)C4=C(C=C(C=C4C)C)C)C |
Origin of Product |
United States |
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